molecular formula C14H12O2 B588219 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one CAS No. 857552-15-9

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one

Cat. No.: B588219
CAS No.: 857552-15-9
M. Wt: 212.248
InChI Key: VEKIANJOZLXQKZ-UHFFFAOYSA-N
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Description

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is a chemical compound with the molecular formula C14H12O2 . It is a side product in the preparation of 3-Hydroxy Benzopyrene and an intermediate in the synthesis of sterols related substances .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C14H12O2/c1-16-14-8-12-10 (6-7-13 (12)15)9-4-2-3-5-11 (9)14/h2-5,8H,6-7H2,1H3 . The Canonical SMILES representation is COC1=CC2=C (CCC2=O)C3=CC=CC=C31 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 212.24 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . The compound has 2 hydrogen bond acceptors and 1 rotatable bond . Its topological polar surface area is 26.3 Ų .

Scientific Research Applications

Synthesis and Crystal Structure

  • Research has explored the synthesis and crystal structure of related compounds, highlighting the methods and structural details obtained through X-ray data. For example, studies on the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[cyclohepta]pyridine-carbonitriles have provided insights into their molecular structure, showcasing the boat shape of the cyclohepta ring and the positions of methoxy and carbonitrile groups (Moustafa & Girgis, 2007).

Chemical Properties and Reactions

  • Studies on compounds with structural similarities have investigated their electronic features, including spectral data and molecular orbital calculations, revealing interesting properties like high polarization in the ground state and stabilization of the excited state by protonation (Noguchi et al., 1988).
  • The antiviral activity of derivatives has been a point of focus, with specific substitutions showing enhanced antiviral effects in vitro, underscoring the significance of molecular structure in relation to biological activity (Scapini et al., 1975).

Applications in Organic Chemistry and Materials Science

  • The synthesis and application of derivatives for specific reactions have been explored, such as in the development of antianxiety agents, highlighting the chemical versatility and potential pharmacological uses of related structures (Ogata et al., 1977).
  • Research into incorporating π-conjugated polymers into silica through reactions involving methoxy-substituted compounds has contributed to advancements in material sciences, offering insights into the creation of novel composite materials (Kubo et al., 2005).

Future Directions

The future directions for the use of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one are not clear from the available information. As it is an intermediate in the synthesis of sterols related substances , it may have potential applications in biochemical research and pharmaceuticals.

Properties

IUPAC Name

5-methoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-12-10(6-7-13(12)15)9-4-2-3-5-11(9)14/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIANJOZLXQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747656
Record name 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857552-15-9
Record name 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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